molecular formula C19H18N2O4 B11060511 Methyl 2-methyl-7-[(3-phenylpropanoyl)amino]-1,3-benzoxazole-5-carboxylate

Methyl 2-methyl-7-[(3-phenylpropanoyl)amino]-1,3-benzoxazole-5-carboxylate

Cat. No.: B11060511
M. Wt: 338.4 g/mol
InChI Key: UMNFZKOUOOBYSZ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-7-[(3-phenylpropanoyl)amino]-1,3-benzoxazole-5-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a benzoxazole core, which is known for its stability and biological activity, making it a valuable scaffold in drug design and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-7-[(3-phenylpropanoyl)amino]-1,3-benzoxazole-5-carboxylate typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Methyl Group: Methylation of the benzoxazole core can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Phenylpropanoyl Group: The phenylpropanoyl group can be introduced via an amide coupling reaction using 3-phenylpropanoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanoyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The benzoxazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives of the benzoxazole core.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-methyl-7-[(3-phenylpropanoyl)amino]-1,3-benzoxazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its stable benzoxazole core makes it an ideal candidate for various organic transformations and functionalization reactions.

Biology

In biological research, this compound can be used to study the interactions of benzoxazole derivatives with biological targets. It may serve as a lead compound in the development of new drugs due to its potential biological activity.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications in drug design, particularly for targeting specific enzymes or receptors. Its amide and ester functionalities allow for modifications that can enhance its pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-7-[(3-phenylpropanoyl)amino]-1,3-benzoxazole-5-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating their function. The benzoxazole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-1,3-benzoxazole-5-carboxylate: Lacks the phenylpropanoyl group, making it less complex and potentially less active in biological systems.

    2-Methyl-7-amino-1,3-benzoxazole-5-carboxylate: Contains an amino group instead of the phenylpropanoyl amide, which may alter its reactivity and biological activity.

    Methyl 2-methyl-7-(benzoylamino)-1,3-benzoxazole-5-carboxylate: Similar structure but with a benzoyl group instead of the phenylpropanoyl group, which could affect its chemical and biological properties.

Uniqueness

Methyl 2-methyl-7-[(3-phenylpropanoyl)amino]-1,3-benzoxazole-5-carboxylate is unique due to the presence of the phenylpropanoyl group, which can enhance its interactions with biological targets and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 2-methyl-7-(3-phenylpropanoylamino)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C19H18N2O4/c1-12-20-15-10-14(19(23)24-2)11-16(18(15)25-12)21-17(22)9-8-13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,21,22)

InChI Key

UMNFZKOUOOBYSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C(=CC(=C2)C(=O)OC)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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